An In-depth Technical Guide to Methyl 7-iodo-1H-indole-3-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 7-iodo-1H-indole-3-carboxylate: Properties, Synthesis, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. This guide provides a comprehensive technical overview of methyl 7-iodo-1H-indole-3-carboxylate (CAS 123020-21-3), a halogenated indole derivative with potential applications in synthetic and medicinal chemistry. We will delve into its physicochemical properties, spectroscopic data, reactivity, and safety considerations, offering a valuable resource for researchers and drug development professionals.
While specific data for CAS number 123020-21-3 is not extensively available in public literature, this guide synthesizes information on closely related indole derivatives and general principles of indole chemistry to provide a robust framework for understanding and working with this compound.
Physicochemical and Spectroscopic Properties
The properties of methyl 7-iodo-1H-indole-3-carboxylate are influenced by the electron-withdrawing nature of the iodine atom and the ester group, as well as the hydrogen-bonding capability of the indole N-H. Below is a summary of expected and known properties for this and related compounds.
Physical and Chemical Properties
| Property | Value/Description | Source/Analogue |
| CAS Number | 123020-21-3 | - |
| Molecular Formula | C10H8INO2 | Calculated |
| Molecular Weight | 301.08 g/mol | Calculated |
| Appearance | Expected to be a solid, potentially yellowish or brown. | General for indole derivatives[3][4] |
| Melting Point | Not available. Related compounds like methyl indole-3-carboxylate melt at 145-152 °C.[4] | Methyl indole-3-carboxylate[4] |
| Solubility | Likely has low water solubility. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General for indole esters |
| logP | The octanol-water partition coefficient is expected to be influenced by the lipophilic iodine atom. | - |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) of a related compound (methyl 5-iodo-1H-indole-3-carboxylate): [5]
-
δ 11.97 (s, 1H): Indole N-H proton.
-
δ 8.42 (s, 1H): H2 proton of the indole ring.
-
δ 8.04 (d, J = 2.9 Hz, 1H): Aromatic proton.
-
δ 7.47 (s, 1H): Aromatic proton.
-
δ 3.80 (s, 3H): Methyl ester protons.
¹³C NMR (101 MHz, DMSO-d₆) of a related compound (methyl 5-iodo-1H-indole-3-carboxylate): [5]
-
δ 140.0, 117.6, 115.2, 114.7, 112.2, 109.1, 98.8, 92.5, 82.8, 49.0, 30.7
IR Spectroscopy of a related compound (methyl 5-iodo-1H-indole-3-carboxylate): [5]
-
3649 cm⁻¹: N-H stretch
-
1716, 1684 cm⁻¹: C=O stretch (ester)
Synthesis and Reactivity
The synthesis of methyl 7-iodo-1H-indole-3-carboxylate can be approached through several synthetic strategies, primarily involving the construction of the indole ring followed by or preceded by iodination and esterification.
Synthetic Pathways
A plausible synthetic route would involve the Vilsmeier-Haack formylation of 7-iodoindole to yield 7-iodo-1H-indole-3-carbaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification.
Caption: A potential synthetic route to methyl 7-iodo-1H-indole-3-carboxylate.
Reactivity of the Indole Scaffold
The reactivity of methyl 7-iodo-1H-indole-3-carboxylate is dictated by several key features:
-
N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion. This anion is a strong nucleophile and can undergo N-alkylation or N-acylation.[6]
-
Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, although the presence of the electron-withdrawing ester and iodo groups will deactivate the ring compared to unsubstituted indole.
-
Cross-Coupling Reactions: The C-I bond provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings.[7] This allows for the introduction of a wide range of substituents at the 7-position, making it a versatile intermediate for the synthesis of more complex molecules.
-
Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[6] The carboxylic acid can then be converted to other functional groups, such as amides, through standard peptide coupling protocols.[8]
Caption: Key reaction pathways for methyl 7-iodo-1H-indole-3-carboxylate.
Applications in Research and Development
The indole nucleus is a prevalent motif in numerous biologically active compounds.[2] Halogenated indoles, in particular, serve as versatile building blocks in the synthesis of complex molecules due to their ability to participate in cross-coupling reactions.
-
Medicinal Chemistry: Indole derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][9] Methyl 7-iodo-1H-indole-3-carboxylate can serve as a key intermediate in the synthesis of novel drug candidates. The 7-iodo position allows for the introduction of various substituents to explore structure-activity relationships (SAR).
-
Agrochemicals: The indole scaffold is also found in various agrochemicals, such as herbicides and fungicides.[3]
-
Materials Science: Indole-containing polymers and dyes have applications in materials science, including organic electronics.[3]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling methyl 7-iodo-1H-indole-3-carboxylate. Based on safety data for related indole compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes.[10][12] In case of contact, rinse thoroughly with water.[11][12] Avoid dust formation.[10][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]
Hazard Statements for Related Indole Derivatives:
Conclusion
Methyl 7-iodo-1H-indole-3-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its trifunctional nature, with reactive sites at the indole nitrogen, the C7-iodo position, and the C3-ester, allows for diverse chemical transformations. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established chemistry of the indole scaffold. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential.
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